molecular formula C20H10ClF2NO2 B4612851 (Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate

(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate

Cat. No.: B4612851
M. Wt: 369.7 g/mol
InChI Key: LSDULALRCZTVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate is an organic compound that combines the structural features of fluorene and benzoate derivatives

Scientific Research Applications

(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and coatings with specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate typically involves the reaction of fluorenone with 2-chloro-4,5-difluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

    Fluorenone derivatives: Share the fluorene backbone but differ in functional groups attached.

    Benzoate derivatives: Similar in having the benzoate moiety but vary in substituents on the aromatic ring.

Uniqueness: (Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate is unique due to the combination of fluorene and benzoate structures, along with the presence of chloro and difluoro substituents. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

(fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClF2NO2/c21-16-10-18(23)17(22)9-15(16)20(25)26-24-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDULALRCZTVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Reactant of Route 3
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Reactant of Route 4
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Reactant of Route 5
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate
Reactant of Route 6
(Fluoren-9-ylideneamino) 2-chloro-4,5-difluorobenzoate

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